[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Overview
Description
“[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is synthesized through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .Molecular Structure Analysis
The single crystal structure of the compound is determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important boric acid derivative and is often used in carbon-carbon coupling and carbon heterocoupling reactions . It is one of the important nucleophiles in the Suzuki reaction .Physical and Chemical Properties Analysis
The compound is stable to water and air . The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized through substitution reactions and confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. Its crystal structure is determined using X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
Crystallographic and Conformational Analyses : These analyses provide insights into the molecular structures of the compound, optimizing them with DFT to align with crystal structures obtained from X-ray diffraction. This approach helps in understanding the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
Boron-Containing Compounds Synthesis : The compound is utilized in creating boron-containing derivatives, significant in various chemical reactions, through processes like the Miyaura borylation reaction (Das et al., 2011).
Cytotoxicity and Cellular Uptake Studies : In the study of boronated phosphonium salts, where variants of the compound are used, it's important for investigating cytotoxicities and boron uptake in cells. Such studies are crucial in understanding the bioactive potential of these compounds (Morrison et al., 2010).
Application in Detection and Sensing
Hydrogen Peroxide Vapor Detection : The compound, when modified, has shown potential in fast and sensitive detection of hydrogen peroxide vapor, a significant application in explosive detection (Fu et al., 2016).
Boronate-Ester Fluorescence Probes : These probes, including derivatives of the compound, are used for detecting hydrogen peroxide, showcasing the potential in bioimaging and analytical chemistry applications (Lampard et al., 2018).
Advanced Material Development
- Nanoparticle Synthesis : The compound is involved in the creation of nanoparticles with bright fluorescence emission, useful in various material science applications, especially in the field of photoluminescence (Fischer et al., 2013).
Mechanism of Action
Future Directions
Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This suggests that “[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” and similar compounds could have significant potential for future pharmaceutical applications.
Properties
IUPAC Name |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7,16H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBIBSDEMLLPTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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